6-(1-Aminoethylidene)-3-methylcyclohexa-2,4-dien-1-one
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Overview
Description
6-(1-Aminoethylidene)-3-methylcyclohexa-2,4-dien-1-one is an organic compound with a unique structure that includes an aminoethylidene group and a methylcyclohexa-dienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Aminoethylidene)-3-methylcyclohexa-2,4-dien-1-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a methylcyclohexa-dienone derivative with an aminoethylidene precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient production processes .
Chemical Reactions Analysis
Types of Reactions
6-(1-Aminoethylidene)-3-methylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The aminoethylidene group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the aminoethylidene moiety .
Scientific Research Applications
6-(1-Aminoethylidene)-3-methylcyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 6-(1-Aminoethylidene)-3-methylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in metabolic and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione
- 3-(1-Aminoethylidene)quinoline-2,4(1H,3H)-dione
Uniqueness
6-(1-Aminoethylidene)-3-methylcyclohexa-2,4-dien-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of properties that can be exploited for various applications .
Properties
CAS No. |
91069-58-8 |
---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-ethanimidoyl-5-methylphenol |
InChI |
InChI=1S/C9H11NO/c1-6-3-4-8(7(2)10)9(11)5-6/h3-5,10-11H,1-2H3 |
InChI Key |
HTORXXVWATYYRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=N)C)O |
Origin of Product |
United States |
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